
Ethyl 2-(diphenylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(diphenylamino)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(diphenylamino)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 2-(diphenylamino)acetate can be synthesized through the esterification of 2-(diphenylamino)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Ethyl 2-(diphenylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(diphenylamino)acetic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: 2-(diphenylamino)acetic acid and ethanol.
Reduction: 2-(diphenylamino)ethanol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various heterocyclic compounds.
Biology and Medicine:
- Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism by which ethyl 2-(diphenylamino)acetate exerts its effects is primarily through its interactions with various molecular targets. The ester group can undergo hydrolysis to release the active 2-(diphenylamino)acetic acid, which can then interact with biological targets. The diphenylamino moiety is known to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar esterification properties but lacks the diphenylamino group.
Diphenylamine: Shares the diphenylamino moiety but lacks the ester functionality.
Uniqueness:
- The presence of both the ester and diphenylamino groups in ethyl 2-(diphenylamino)acetate provides unique reactivity and potential applications that are not observed in simpler esters or amines.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
ATRXRURAIJZUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


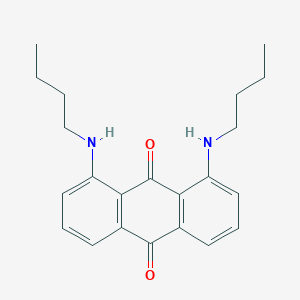
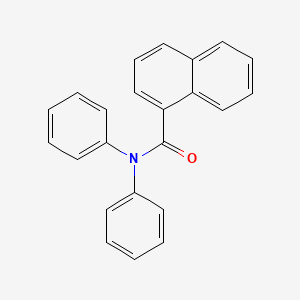

![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
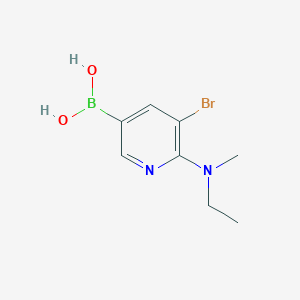
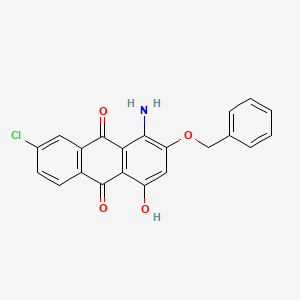
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)


![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
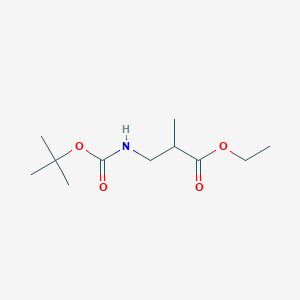
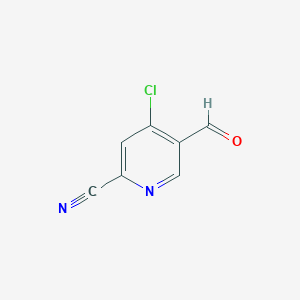
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

